molecular formula C17H15N3O2S2 B2416557 N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide CAS No. 1206991-31-2

N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

Cat. No. B2416557
CAS RN: 1206991-31-2
M. Wt: 357.45
InChI Key: HNROOHQJIVZCGP-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Scientific Research Applications

Drug Design and Delivery

Thiophene-based analogs, including the compound , are considered by a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Boron-Carriers for Neutron Capture Therapy

Boronic acids and their esters, which can be derived from thiophene compounds, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Electrospraying for Organic Electronics

A study has shown that electrospraying of a thiophene derivative can result in fibril structures along with a range of distinct morphologies . This process can be used for designing architectures in organic electronics .

Anti-Inflammatory and Antioxidant Activities

Some newly synthesized thiophene compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene compounds have been used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of display technology.

Organic Field-Effect Transistors (OFETs)

Thiophene compounds are also used in the development of organic field-effect transistors (OFETs) . This highlights their significance in the field of electronics.

Antimicrobial Properties

Thiophene compounds exhibit many pharmacological properties such as antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.

properties

IUPAC Name

N-[4-thiophen-3-yl-2-(thiophen-2-ylcarbamoylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-11(21)18-14-5-4-12(13-6-8-23-10-13)9-15(14)19-17(22)20-16-3-2-7-24-16/h2-10H,1H3,(H,18,21)(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNROOHQJIVZCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

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